MK181

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

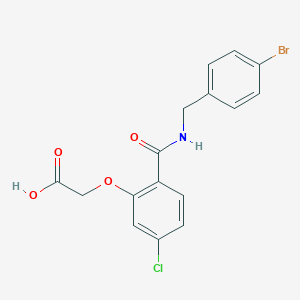

C16H13BrClNO4 |

|---|---|

分子量 |

398.6 g/mol |

IUPAC名 |

2-[2-[(4-bromophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid |

InChI |

InChI=1S/C16H13BrClNO4/c17-11-3-1-10(2-4-11)8-19-16(22)13-6-5-12(18)7-14(13)23-9-15(20)21/h1-7H,8-9H2,(H,19,22)(H,20,21) |

InChIキー |

PAOIFRPAIJVWIK-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)OCC(=O)O)Br |

同義語 |

Fingerclasp protein |

製品の起源 |

United States |

Foundational & Exploratory

MK181 Aldose Reductase Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of MK181, a potent inhibitor of aldose reductase. The document collates available quantitative data, details relevant experimental methodologies, and visualizes the key biological pathways involved.

Introduction to Aldose Reductase and the Polyol Pathway

Aldose reductase (AR), a member of the aldo-keto reductase superfamily, is the first and rate-limiting enzyme in the polyol pathway.[1][2] Under normal physiological conditions, the majority of glucose is phosphorylated by hexokinase, entering the glycolytic pathway. However, in hyperglycemic states, such as in diabetes mellitus, the increased intracellular glucose concentration leads to a significant flux through the polyol pathway.[3][4]

Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][5] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.[2] The accumulation of sorbitol, an osmotically active polyol, is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts, by inducing osmotic stress and cellular damage.[3][6][7] Inhibition of aldose reductase is therefore a key therapeutic strategy to mitigate these complications.[5][8]

This compound: A Potent Aldose Reductase Inhibitor

This compound has been identified as a potent inhibitor of aldose reductase. Its primary mechanism of action is the direct inhibition of the aldose reductase enzyme, thereby blocking the conversion of glucose to sorbitol and attenuating the metabolic flux through the polyol pathway.

Quantitative Data

The inhibitory potency of this compound against aldose reductase and the related enzyme, aldo-keto reductase family 1 member B10 (AKR1B10), has been quantified. AKR1B10 is another enzyme that some aldose reductase inhibitors can interact with.

| Compound | Target | IC50 (μM) |

| This compound | Aldose Reductase (AR) | 0.71[3][9][10][11] |

| This compound | AKR1B10 | 4.5[3][9][10][11] |

Table 1: Inhibitory activity of this compound against Aldose Reductase and AKR1B10.

Binding Mechanism

Structural studies have provided insights into the binding mode of this compound. It is known to bind within the external loop A subpocket of the AKR1B10 enzyme.[9][12] This interaction is crucial for its inhibitory effect. While the precise binding to aldose reductase (AKR1B1) is not explicitly detailed in the provided search results, the high degree of structural similarity between AKR1B1 and AKR1B10 suggests a comparable binding mechanism.

Signaling Pathways

The primary signaling pathway influenced by this compound is the polyol pathway. By inhibiting aldose reductase, this compound directly modulates this pathway, preventing the downstream consequences of sorbitol accumulation.

Experimental Protocols

The following provides a generalized experimental protocol for determining the in vitro inhibitory activity of compounds like this compound against aldose reductase.

In Vitro Aldose Reductase Activity Assay

This assay measures the activity of aldose reductase by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Materials:

-

Purified or recombinant human aldose reductase

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents: Prepare stock solutions of NADPH, DL-glyceraldehyde, and the test compound.

-

Assay Mixture Preparation: In each well of the microplate, add the following in order:

-

Phosphate buffer

-

Aldose reductase enzyme solution

-

Test compound at various concentrations (a vehicle control with solvent only should be included)

-

NADPH solution

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the substrate, DL-glyceraldehyde, to each well to start the reaction.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve. The rate is proportional to the change in absorbance per unit time.

-

Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Conclusion

This compound is a potent inhibitor of aldose reductase, the key enzyme in the polyol pathway. By blocking the conversion of glucose to sorbitol, this compound has the potential to mitigate the cellular stress and damage associated with hyperglycemia in diabetic patients. The quantitative data available underscores its efficacy in vitro. Further research, including detailed pharmacokinetic and clinical studies, would be necessary to fully elucidate its therapeutic potential in the management of diabetic complications. This guide provides a foundational understanding of the core mechanism of action of this compound for professionals in the field of drug discovery and development.

References

- 1. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Aldose reductase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NIH conference. Aldose reductase and complications of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldose reductase / polyol inhibitors for diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.eu [file.medchemexpress.eu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

In-depth Technical Guide on the Inhibition of Aldo-Keto Reductase 1B10 (AKR1B10)

A Note to the Reader: Initial searches for the compound "MK181" as an inhibitor of Aldo-Keto Reductase 1B10 (AKR1B10) did not yield any specific scientific literature or data establishing a direct inhibitory relationship. Therefore, this guide will focus on the broader understanding of AKR1B10 inhibition, utilizing data from well-documented inhibitors as illustrative examples to fulfill the core requirements of this technical paper for researchers, scientists, and drug development professionals.

Executive Summary

Aldo-keto reductase family 1 member B10 (AKR1B10) is a promising therapeutic target in oncology due to its overexpression in various cancers and its role in critical cellular processes, including detoxification, lipid metabolism, and the regulation of signaling pathways that drive tumorigenesis. This document provides a comprehensive overview of the signaling pathways modulated by AKR1B10, the mechanisms of its inhibition, and the downstream consequences for cancer cell biology. It includes a compilation of quantitative data for known inhibitors, detailed experimental protocols for assessing inhibitor efficacy, and visual diagrams of key pathways and workflows to facilitate a deeper understanding of AKR1B10 as a drug target.

Core Signaling Pathways Involving AKR1B10

AKR1B10 is implicated in several signaling cascades that are fundamental to cancer cell proliferation, survival, and metastasis. Its enzymatic activity, primarily the reduction of aldehydes and ketones, influences the levels of key signaling molecules and their downstream effectors.

PI3K/AKT Signaling Pathway

AKR1B10 has been shown to promote the proliferation, migration, and invasion of hepatocellular carcinoma (HCC) cells through the activation of the PI3K/AKT signaling pathway.[1][2] Knockdown of AKR1B10 in HCC cells leads to a decrease in the phosphorylation levels of both PI3K and AKT.[1][2] This suggests that AKR1B10 may regulate the levels of a substrate or lipid messenger that is crucial for the activation of PI3K.

Kras-E-cadherin Signaling Pathway

In pancreatic cancer, silencing AKR1B10 has been demonstrated to inhibit cell growth, migration, and invasion by modulating the Kras-E-cadherin pathway.[3] Specifically, knockdown of AKR1B10 leads to a significant downregulation of the active form of Kras and its downstream effectors, phosphorylated C-Raf and Erk, while upregulating the cell adhesion molecule E-cadherin.[3] This suggests that AKR1B10's role in isoprenoid metabolism may be crucial for the prenylation and subsequent membrane localization and activation of Kras.[3]

ERK Signaling Pathway

The extracellular signal-regulated kinase (ERK) pathway is also influenced by AKR1B10. In some contexts, AKR1B10 promotes lipogenesis, leading to an increase in second messengers like diacylglycerol (DAG) and inositol trisphosphate (IP3), which can activate PKC and subsequently the ERK signaling cascade.[4] Conversely, studies have also shown that silencing AKR1B10 can modulate ERK activation, impacting cellular sensitivity to chemotherapeutics.[5]

Quantitative Data on AKR1B10 Inhibitors

A variety of natural and synthetic compounds have been identified as inhibitors of AKR1B10. The following tables summarize key quantitative data for some of these inhibitors.

| Inhibitor | Type | IC50 (µM) | Cell Line/Assay Condition | Reference |

| Oleanolic Acid | Natural | 30 | CD18 pancreatic carcinoma cells | [3] |

| Zopolrestat | Synthetic | Varies | Recombinant AKR1B10 | [6] |

| Fenofibrate | Synthetic | Varies | Recombinant AKR1B10 | [6] |

| Sorbinil | Synthetic | Varies | Recombinant AKR1B10 | [6] |

Note: "Varies" indicates that specific IC50 values were determined under multiple conditions and can be found in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize AKR1B10 inhibitors.

Recombinant AKR1B10 Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of a compound against purified AKR1B10.

Materials:

-

Recombinant human AKR1B10 protein

-

100 mM Sodium phosphate buffer (pH 7.5)

-

NADPH (0.2 mM)

-

DL-glyceraldehyde (substrate, concentration varies)

-

Test inhibitor (varying concentrations)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.5), 0.2 mM NADPH, and 0.3 µM recombinant AKR1B10.

-

Add varying concentrations of the test inhibitor to the reaction mixture.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde (e.g., 7.5 mM for wild-type AKR1B10).

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, for a set period (e.g., 10 minutes) at 25°C.

-

Calculate the initial reaction velocity (v).

-

Determine the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to calculate the IC50 value.[6]

Cell-Based Proliferation Assay (e.g., Colony Formation Assay)

Objective: To assess the effect of an AKR1B10 inhibitor on the proliferative capacity of cancer cells.

Materials:

-

Cancer cell line with known AKR1B10 expression (e.g., CD18 pancreatic cancer cells)

-

Complete cell culture medium

-

Test inhibitor (varying concentrations)

-

6-well plates

-

Crystal violet staining solution

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with varying concentrations of the AKR1B10 inhibitor or vehicle control.

-

Incubate the plates for a period that allows for colony formation (e.g., 10-14 days), replacing the medium with fresh inhibitor-containing medium every 2-3 days.

-

After the incubation period, wash the colonies with phosphate-buffered saline (PBS).

-

Fix the colonies with a suitable fixative (e.g., methanol).

-

Stain the colonies with crystal violet solution.

-

Wash away the excess stain and allow the plates to dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Calculate the dose-dependent inhibition of cell growth and determine the IC50 value.[3]

Western Blot Analysis for Signaling Pathway Modulation

Objective: To determine the effect of AKR1B10 inhibition or knockdown on the expression and phosphorylation status of key signaling proteins.

Materials:

-

Cancer cells treated with an AKR1B10 inhibitor or transfected with shRNA against AKR1B10.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against target proteins (e.g., AKR1B10, p-AKT, total AKT, p-ERK, total ERK, E-cadherin, β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Lyse the treated or transfected cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control like β-actin to normalize protein levels.[3][7]

Conclusion and Future Directions

AKR1B10 represents a compelling target for the development of novel anti-cancer therapies. Its involvement in multiple oncogenic signaling pathways, including PI3K/AKT and Kras-E-cadherin, underscores its importance in tumor progression. The development of potent and selective AKR1B10 inhibitors is a promising strategy to disrupt these pathways and inhibit cancer cell growth and metastasis. Future research should focus on the discovery of novel inhibitors with improved selectivity and pharmacokinetic properties, as well as on elucidating the full spectrum of AKR1B10's functions in different cancer types to better inform therapeutic strategies. The methodologies and data presented in this guide provide a foundational framework for researchers and drug developers working towards these goals.

References

- 1. researchgate.net [researchgate.net]

- 2. Aldo-keto reductases 7A subfamily: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) overexpression in tumors predicts worse overall survival in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improving CO2 Capture Using Deep Eutectic Solvents | Revista de Metalurgia [revistademetalurgia.revistas.csic.es]

- 6. The Role of AKR1B10 in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AKR1B10 accelerates glycolysis through binding HK2 to promote the malignant progression of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the discovery and synthesis of a representative Bruton's Tyrosine Kinase (BTK) inhibitor, designated herein as MK-181.

Disclaimer: The designation "MK-181" is a placeholder for this illustrative guide. The data, pathways, and protocols presented are based on publicly available information for the well-characterized, irreversible BTK inhibitor, Ibrutinib (PCI-32765), and are intended to serve as a representative example for a drug discovery and development program.

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the development, activation, and proliferation of B-cells.[1] Dysregulation of BTK has been implicated in various B-cell malignancies, making it a key therapeutic target.[2] MK-181 is a potent, orally administered, irreversible inhibitor of BTK. It forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[3]

Discovery of MK-181

The discovery of MK-181 was the result of a targeted drug discovery campaign aimed at identifying potent and selective inhibitors of BTK. The process began with a high-throughput screening of a diverse chemical library to identify initial hit compounds with inhibitory activity against BTK. Promising hits were then subjected to medicinal chemistry optimization. Structure-activity relationship (SAR) studies, guided by homology modeling of the BTK kinase domain, led to the design of a pyrazolo[3,4-d]pyrimidine scaffold. This scaffold was further modified to enhance potency and selectivity, and to incorporate a Michael acceptor moiety capable of forming a covalent bond with the Cys-481 residue of BTK. This effort culminated in the identification of MK-181 as a clinical candidate with a desirable profile of potency, selectivity, and pharmacokinetic properties.

Synthesis of MK-181

The synthesis of MK-181 can be achieved through a multi-step process. A representative synthetic route is outlined below, based on published methods for ibrutinib.[4][5]

Step 1: Suzuki Coupling The synthesis often begins with a Suzuki coupling reaction to form the core structure. For instance, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is coupled with (4-phenoxyphenyl)boronic acid in the presence of a palladium catalyst to yield 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 2: Mitsunobu Reaction The pyrazolopyrimidine core is then coupled with a chiral piperidine alcohol, such as (R)-3-hydroxy-1-(tert-butoxycarbonyl)piperidine, via a Mitsunobu reaction to introduce the piperidine moiety.[6]

Step 3: Deprotection The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is removed, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the free amine.[5]

Step 4: Acylation The final step involves the acylation of the piperidine nitrogen with acryloyl chloride to introduce the Michael acceptor, thereby forming MK-181.[4][6] This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Mechanism of Action

MK-181 functions as a selective and irreversible inhibitor of BTK.[7] It forms a covalent bond with the sulfhydryl group of the cysteine residue at position 481 (Cys-481) within the ATP-binding site of BTK.[8] This covalent modification leads to the irreversible inactivation of the enzyme.[9]

By inhibiting BTK, MK-181 blocks the downstream signaling cascade initiated by the B-cell receptor.[9] This includes the inhibition of BTK autophosphorylation and the phosphorylation of its substrate, phospholipase C gamma 2 (PLCγ2).[9][10] The disruption of this pathway ultimately inhibits B-cell proliferation and survival.[11]

Data Presentation

Table 1: Biochemical Activity of MK-181

| Kinase Target | IC50 (nM) | Notes |

| BTK | 0.5 | Primary target, irreversible inhibition [7][10] |

| BMX | 6.7 | Also known as ETK |

| EGFR | 12 | Epidermal Growth Factor Receptor[12] |

| HER2 | 22 | Human Epidermal Growth Factor Receptor 2[12] |

| ITK | 12 | Interleukin-2-inducible T-cell kinase[12] |

| JAK3 | >1000 | Janus Kinase 3, indicating selectivity |

Table 2: Cellular Activity of MK-181

| Assay | Cell Line | EC50 (nM) | Notes |

| BTK Autophosphorylation (pY223) | Jeko-1 | Similar to Ibrutinib | Measures target engagement in cells[13] |

| PLCγ2 Phosphorylation (pY759) | Various B-cell lines | 318 | Measures downstream pathway inhibition[14] |

| Cell Proliferation | Ramos (Burkitt's Lymphoma) | 8.91 µM | Antiproliferative effect[15] |

| Cell Proliferation | Raji (Burkitt's Lymphoma) | 1.80 µM | Antiproliferative effect[15] |

Table 3: Pharmacokinetic Properties of MK-181 (Oral Administration)

| Parameter | Value | Unit | Notes |

| Tmax (Time to peak concentration) | 1-2 | hours | Rapid absorption[16] |

| T½ (Elimination half-life) | 4-6 | hours | Relatively rapid elimination[16][17] |

| Protein Binding | 97.3 | % | High plasma protein binding[16] |

| Metabolism | CYP3A4 | - | Primarily metabolized by Cytochrome P450 3A4[16] |

Experimental Protocols

Protocol 1: BTK Kinase Inhibition Assay (Biochemical)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against BTK.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (at Km concentration)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

³³P-γ-ATP

-

Test compound (MK-181) at various concentrations

-

96-well filter plates

-

Phosphoric acid wash buffer

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of MK-181 in kinase buffer.

-

In a 96-well plate, add BTK enzyme, the peptide substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding a mixture of ATP and ³³P-γ-ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated ³³P-γ-ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of inhibition versus the log concentration of MK-181 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol is used to assess the ability of MK-181 to inhibit BTK activity within a cellular context.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos, Jeko-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (MK-181)

-

Anti-IgM antibody (for B-cell receptor stimulation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture cells to the desired density.

-

Treat the cells with various concentrations of MK-181 for a specified time (e.g., 2 hours).

-

Stimulate the B-cell receptor by adding anti-IgM antibody for a short period (e.g., 10 minutes).

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total BTK as a loading control.

-

Quantify the band intensities to determine the inhibition of BTK autophosphorylation.

Protocol 3: Cell Proliferation Assay

This protocol measures the effect of MK-181 on the proliferation of cancer cell lines.

Materials:

-

B-cell lymphoma cell line

-

96-well clear-bottom cell culture plates

-

Test compound (MK-181)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and resume growth overnight.

-

Add serial dilutions of MK-181 to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of viable cells relative to an untreated control.

-

Plot the percentage of viability versus the log concentration of MK-181 to determine the EC50 value.

Mandatory Visualizations

Caption: BTK Signaling Pathway and Point of Inhibition by MK-181.

Caption: Workflow for the Discovery and Characterization of MK-181.

References

- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 5. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 6. Process for preparing ibrutinib and its intermediates | TREA [trea.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. ascopubs.org [ascopubs.org]

- 10. selleckchem.com [selleckchem.com]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

The Emerging Role of BACE1 Inhibition in Mitigating Diabetic Complications: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia and a host of debilitating complications, including cardiovascular disease, nephropathy, retinopathy, and neuropathy. While glycemic control remains the cornerstone of diabetes management, a significant residual risk of complications persists, highlighting the urgent need for novel therapeutic strategies. Emerging evidence points to the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) as a promising therapeutic target. BACE1, an enzyme implicated in the pathogenesis of Alzheimer's disease, is increasingly recognized for its role in metabolic dysregulation and the progression of diabetic complications. This technical guide synthesizes the current understanding of BACE1's involvement in diabetes and the potential of BACE1 inhibitors, with a focus on verubecestat (MK-8931), as a novel approach to ameliorate diabetic sequelae.

Introduction: The Unmet Need in Diabetic Complications

Despite advancements in diabetes care, the long-term micro- and macrovascular complications of the disease continue to be a major cause of morbidity and mortality.[1] Chronic hyperglycemia, insulin resistance, and associated metabolic abnormalities drive pathological changes in various tissues. A key area of investigation is the identification of molecular pathways that are dysregulated in the diabetic milieu and contribute to end-organ damage. The enzyme BACE1 has recently emerged as a critical player in this context.[2]

BACE1: A Multifaceted Enzyme with Implications in Diabetes

BACE1 is a transmembrane aspartyl protease primarily known for its role in the cleavage of the amyloid precursor protein (APP), the initial step in the production of amyloid-β (Aβ) peptides associated with Alzheimer's disease.[3] However, BACE1 has a broader substrate profile than initially appreciated, with implications for various physiological processes. In the context of diabetes, elevated BACE1 activity has been observed and is linked to two key pathological mechanisms: impaired insulin signaling and endothelial dysfunction.[4][5]

Impaired Insulin Signaling via Insulin Receptor Cleavage

A pivotal discovery has been the identification of the insulin receptor (IR) as a substrate for BACE1.[6] In a hyperglycemic state, BACE1 expression and activity are upregulated, leading to the proteolytic cleavage of the IR's β-subunit.[4][7] This cleavage event results in the shedding of the IR from the cell surface, thereby reducing the number of functional receptors available to bind insulin.[6] The consequence is impaired insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes.[4]

The signaling pathway affected by BACE1-mediated IR cleavage is central to glucose homeostasis. Inhibition of this pathway exacerbates the metabolic dysregulation seen in diabetes.

References

- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research suggests drugs could reverse diabetes damage | University of Leeds [leeds.ac.uk]

- 3. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bhf.org.uk [bhf.org.uk]

- 6. The beta secretase BACE1 regulates the expression of insulin receptor in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacokinetics and Pharmacodynamics of Osimertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is highly selective for both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of osimertinib, intended to serve as a technical resource for professionals in the field of drug development and oncology research.

Pharmacokinetics

Osimertinib exhibits predictable pharmacokinetic properties in both preclinical models and human subjects. Its absorption, distribution, metabolism, and excretion have been well-characterized, contributing to its successful clinical development.

Absorption and Distribution

Following oral administration, osimertinib is slowly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 6 hours in cancer patients.[3] The absolute oral bioavailability of osimertinib has been determined to be 69.8%.[4] Once daily administration of osimertinib leads to an approximate threefold accumulation, with steady-state exposures achieved after 15 days of dosing.[2][5]

Osimertinib has a large volume of distribution, indicative of extensive tissue penetration.[6][7] Notably, it demonstrates significantly greater penetration of the blood-brain barrier compared to earlier generation EGFR-TKIs like gefitinib and afatinib, which is a critical attribute for treating central nervous system (CNS) metastases.[1][8] Preclinical studies in cynomolgus monkeys using positron emission tomography (PET) have confirmed the notable brain exposure of [11C]osimertinib.[8]

Metabolism and Excretion

The primary metabolic pathways for osimertinib are oxidation and dealkylation, predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[3][5] Two pharmacologically active metabolites, AZ5104 and AZ7550, have been identified in plasma, each circulating at approximately 10% of the exposure of the parent compound at steady state.[3][6] While AZ7550 has a similar potency and selectivity profile to osimertinib, AZ5104 is more potent against both mutant and wild-type EGFR.[5]

Elimination of osimertinib and its metabolites occurs through both hepatic and renal routes, with approximately 68% of the dose excreted in feces and 14% in urine.[5] The population-estimated mean half-life of osimertinib at steady state is approximately 48 hours.[2][6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of osimertinib in various species.

Table 1: Human Pharmacokinetic Parameters of Osimertinib (80 mg Once Daily)

| Parameter | Value | Reference |

| Tmax (median) | 6 hours | [3] |

| Absolute Bioavailability | 69.8% | [4] |

| Apparent Clearance (CL/F) | 14.2 L/h | [6] |

| Apparent Volume of Distribution (Vd/F) | 986 L | [6] |

| Terminal Half-life (t1/2) | 48 hours | [6] |

| AUCss | 11,258 nmol·h/L | [6] |

| Cmax,ss | 501 nmol/L | [6] |

| Cmin,ss | 417 nmol/L | [6] |

Table 2: Preclinical Pharmacokinetic Parameters of Osimertinib in Mice

| Dose | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Brain-to-Plasma Ratio | Reference |

| 5 mg/kg | 235 | 2840 | 2.5 | [1] |

| 25 mg/kg | 1410 | 19100 | 1.8 | [1] |

Pharmacodynamics

The pharmacodynamic activity of osimertinib is intrinsically linked to its mechanism of action as a potent and selective inhibitor of mutant EGFR.

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that irreversibly binds to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][4] This covalent bond formation leads to sustained inhibition of EGFR-mediated signaling.[9] A key advantage of osimertinib is its approximately 200-fold greater potency against EGFR with the L858R/T790M mutation compared to wild-type EGFR, which translates to a wider therapeutic window and a more favorable safety profile.[4]

Signaling Pathway Inhibition

By inhibiting the kinase activity of mutant EGFR, osimertinib effectively blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival.[9][10] These include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][10] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

The Aldose Reductase Inhibitor MK-181 and its Impact on the Polyol Pathway: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Polyol Pathway in Hyperglycemic Conditions

Under normal blood glucose levels, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway.[1] However, in hyperglycemic states, such as diabetes mellitus, the increased intracellular glucose concentration leads to a significant flux through an alternative metabolic route: the polyol pathway.[1] This pathway consists of two primary enzymatic steps. First, aldose reductase (AR), an NADPH-dependent enzyme, reduces glucose to sorbitol.[1][2][3] Subsequently, sorbitol dehydrogenase (SDH) oxidizes sorbitol to fructose, utilizing NAD+ as a cofactor.[3]

The activation of the polyol pathway is implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1][4] The accumulation of sorbitol, an osmotically active polyol, can lead to osmotic stress and cellular damage.[1][5] Furthermore, the increased activity of aldose reductase consumes NADPH, a critical cofactor for glutathione reductase, thereby depleting intracellular glutathione and increasing susceptibility to oxidative stress.[6][7] The subsequent oxidation of sorbitol to fructose can also contribute to the formation of advanced glycation end products (AGEs), further exacerbating cellular dysfunction.[6]

Aldose reductase inhibitors (ARIs) are a class of therapeutic agents designed to block the first and rate-limiting step of the polyol pathway.[4][8] By inhibiting aldose reductase, these compounds aim to prevent the accumulation of sorbitol and mitigate the downstream pathological consequences of increased polyol pathway flux.[2]

MK-181: An Aldose Reductase Inhibitor

While specific data for MK-181 is not available, this section will describe the expected characteristics and mechanism of action for a potent and selective aldose reductase inhibitor, which MK-181 is presumed to be.

Mechanism of Action

MK-181, as a putative aldose reductase inhibitor, would competitively or non-competitively bind to the active site of the aldose reductase enzyme. This binding would prevent the reduction of glucose to sorbitol, thereby inhibiting the entire polyol pathway. The primary therapeutic goal of such an inhibitor is to reduce the intracellular accumulation of sorbitol and prevent the associated osmotic and oxidative stress.[9]

Experimental Protocols for Evaluating Aldose Reductase Inhibitors

The following sections detail standardized experimental protocols used to assess the efficacy and mechanism of aldose reductase inhibitors.

In Vitro Aldose Reductase Inhibition Assay

This assay directly measures the inhibitory potential of a compound on purified or recombinant aldose reductase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.

Methodology:

-

Enzyme Source: Purified human recombinant aldose reductase.

-

Assay Buffer: 0.2 M sodium phosphate buffer (pH 6.2).[10]

-

Reaction Mixture: The total reaction volume is typically 1.0 mL and contains the assay buffer, 1.5 mM NADPH, and the test compound at various concentrations (dissolved in DMSO).[10]

-

Reaction Initiation: The reaction is initiated by the addition of a substrate, commonly 100 mM DL-glyceraldehyde.[10]

-

Detection: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a UV spectrophotometer.[10][11]

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (ΔAsample / ΔAcontrol)] x 100 where ΔAsample is the change in absorbance in the presence of the inhibitor and ΔAcontrol is the change in absorbance in the absence of the inhibitor.[10] The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Sorbitol Accumulation Assay

This assay measures the ability of an inhibitor to reduce intracellular sorbitol levels in cells cultured under high glucose conditions.[1]

Objective: To assess the efficacy of a test compound in preventing sorbitol accumulation in a cellular model of hyperglycemia.

Methodology:

-

Cell Line: A suitable cell line that expresses aldose reductase, such as rat lens epithelial cells or human retinal pigment epithelial cells.

-

Culture Conditions: Cells are cultured in a high-glucose medium (e.g., 30-50 mM glucose) to induce polyol pathway activity, in the presence and absence of the test compound.

-

Cell Lysis: After a defined incubation period (e.g., 24-48 hours), the cells are harvested and lysed.

-

Sorbitol Quantification: Intracellular sorbitol levels in the cell lysates are measured using a specific enzymatic assay or by analytical methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: Sorbitol levels in treated cells are compared to those in untreated control cells to determine the percentage of inhibition of sorbitol accumulation.

Quantitative Data Presentation

The following tables present hypothetical but representative data for an aldose reductase inhibitor, referred to as "MK-181," based on the experimental protocols described above.

Table 1: In Vitro Aldose Reductase Inhibition by MK-181

| MK-181 Concentration (nM) | % Inhibition of Aldose Reductase Activity |

| 1 | 15.2 ± 2.1 |

| 10 | 48.9 ± 3.5 |

| 50 | 85.7 ± 1.8 |

| 100 | 98.1 ± 0.9 |

| IC50 | 10.5 nM |

Data are presented as mean ± standard deviation.

Table 2: Effect of MK-181 on Intracellular Sorbitol Accumulation in Retinal Pigment Epithelial Cells

| Treatment Group | Intracellular Sorbitol (nmol/mg protein) | % Inhibition of Sorbitol Accumulation |

| Normal Glucose (5 mM) | 2.1 ± 0.3 | - |

| High Glucose (30 mM) | 25.4 ± 2.8 | - |

| High Glucose + MK-181 (100 nM) | 5.3 ± 0.6 | 89.3% |

| High Glucose + MK-181 (500 nM) | 2.8 ± 0.4 | 98.4% |

Data are presented as mean ± standard deviation.

Visualizing the Polyol Pathway and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: The Polyol Pathway and the inhibitory action of MK-181.

Caption: Experimental workflow for screening aldose reductase inhibitors.

Conclusion

Aldose reductase inhibitors represent a promising therapeutic strategy for the management of diabetic complications by targeting the polyol pathway. While specific data on MK-181 are not publicly available, the methodologies and expected outcomes detailed in this guide provide a robust framework for the evaluation of any potent and selective ARI. The combination of in vitro enzymatic assays and cell-based models is crucial for characterizing the inhibitory activity and cellular efficacy of these compounds. Further in vivo studies are necessary to establish the pharmacokinetic and pharmacodynamic profiles and ultimately the clinical utility of novel ARIs like MK-181.

References

- 1. benchchem.com [benchchem.com]

- 2. Aldose reductase inhibitors and their potential for the treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The aldose reductase inhibitor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3.4. Human Recombinant Aldose Reductase Inhibitory Activity Assay [bio-protocol.org]

- 11. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]

Cellular Targets of MK-181 (Fidarestat) Beyond Aldose Reductase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-181, also known as fidarestat, is a potent and specific inhibitor of aldose reductase (AR), the rate-limiting enzyme of the polyol pathway. Its primary mechanism of action involves the reduction of sorbitol accumulation in tissues, a key factor in the pathogenesis of diabetic complications. While the therapeutic effects of fidarestat are largely attributed to its potent inhibition of aldose reductase, a comprehensive understanding of its cellular interactions requires an investigation into its potential off-target effects. This technical guide summarizes the current publicly available knowledge on the cellular targets of fidarestat beyond its primary target, aldose reductase, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Selectivity Profile within the Aldo-Keto Reductase Superfamily

Fidarestat's selectivity has been primarily investigated against other closely related members of the aldo-keto reductase (AKR) superfamily, namely aldehyde reductase (AHR) and AKR1B10.

Quantitative Data: Inhibitory Potency against Related AKRs

| Target Enzyme | Species | Method | IC50 / Fold Selectivity | Reference |

| Aldehyde Reductase (AHR) | Porcine | Not Specified | 278-fold less potent than against human Aldose Reductase | [1] |

| Aldehyde Reductase (AHR) | Human (Erythrocytes) | HPLC-based activity assay | Less potent inhibition compared to Aldose Reductase | [2] |

| AKR1B10 | Human | Not Specified | Similar inhibitory activity to Aldose Reductase | [3] |

Experimental Protocols

HPLC-Based Aldose Reductase and Aldehyde Reductase Activity Assay

This method allows for the simultaneous measurement of AR and AHR activity and the evaluation of inhibitors.[2]

-

Tissue Preparation: Tissues (e.g., rat lens, sciatic nerve, or human erythrocytes) are homogenized in a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4, containing 0.1 mM EDTA and 0.1 mM dithiothreitol).

-

Enzyme Separation: The crude enzyme solution is subjected to anion-exchange chromatography to separate AR and AHR.

-

Activity Measurement: The activity of the separated enzymes is determined by monitoring the decrease in NADPH concentration. The reaction mixture typically contains the enzyme fraction, NADPH, and a substrate (e.g., DL-glyceraldehyde for AR).

-

Inhibitor Studies: To determine the inhibitory effect of fidarestat, various concentrations of the compound are pre-incubated with the enzyme fractions before the addition of the substrate. The IC50 values are then calculated from the dose-response curves.

Structural Basis for Selectivity

The selectivity of fidarestat for aldose reductase over aldehyde reductase is attributed to specific amino acid differences in their respective active sites. In human aldose reductase, the main-chain nitrogen atom of Leu300 forms a hydrogen bond with the exocyclic amide group of fidarestat. In porcine aldehyde reductase, this leucine is replaced by a proline, which is incapable of forming this hydrogen bond, leading to a significant loss in binding affinity.[1][4]

Molecular dynamics simulations have also shed light on the interaction of fidarestat with AKR1B10. While the overall binding free energies are similar to that of aldose reductase, there are subtle differences in the hydrogen bonding network. For example, in AKR1B10, fidarestat forms hydrogen bonds with residues Tyr49 and Asn300, whereas in aldose reductase, it interacts with Tyr49, Trp112, His111, and L301.[3]

Signaling Pathway and Experimental Workflow Diagrams

Fidarestat's primary action and selectivity within the AKR family.

Experimental workflow for assessing fidarestat's selectivity.

Effects on AKR1B10 Expression and Natural Killer (NK) Cell Metabolism

A recent study has uncovered a novel effect of fidarestat on the expression of AKR1B10 and the metabolic function of Natural Killer (NK) cells, suggesting a potential role in cancer immunotherapy.

Quantitative Data: Effects on NK Cell Function

-

Fidarestat Concentration: 10 µM

-

Effect:

-

Downregulated the expression of AKR1B10 in NK cells.

-

Promoted the glycolytic capacity and lactic acid production of NK cells.

-

Enhanced the killing activity of NK cells against hepatocellular carcinoma (HCC) cells in vitro.

-

Inhibited the invasion and migration of HCC cells via NK cells in vitro.

-

Experimental Protocols

In Vitro Co-culture and Cytotoxicity Assay

-

Cell Culture: Human HCC cell lines (e.g., Huh7) and NK cells are cultured under standard conditions.

-

Fidarestat Treatment: NK cells are treated with fidarestat (10 µM) for a specified period.

-

Co-culture: Treated or untreated NK cells are co-cultured with HCC cells at various effector-to-target ratios.

-

Cytotoxicity Assessment: The killing activity of NK cells is measured using a lactate dehydrogenase (LDH) cytotoxicity assay or other standard methods.

Glycolysis Assay (Extracellular Acidification Rate - ECAR)

-

Cell Preparation: NK cells are seeded in a microplate suitable for metabolic analysis.

-

Fidarestat Treatment: Cells are treated with fidarestat (10 µM).

-

ECAR Measurement: The extracellular acidification rate, an indicator of glycolysis, is measured using a Seahorse XF Analyzer or a similar instrument following sequential injections of glucose, oligomycin, and 2-deoxyglucose.

Western Blotting for AKR1B10 Expression

-

Protein Extraction: NK cells treated with or without fidarestat are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for AKR1B10, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Proposed Signaling Pathway

Proposed mechanism of fidarestat in NK cells against HCC.

Broader Off-Target Screening

Despite a thorough review of publicly available literature, including scientific databases (PubMed, Google Scholar), chemical biology databases (PubChem, ChEMBL), and regulatory agency websites (FDA, EMA), no comprehensive off-target screening data for fidarestat against a broad panel of cellular targets (e.g., kinases, G-protein coupled receptors, ion channels, nuclear receptors) was found. The available data primarily focuses on its activity and selectivity within the aldo-keto reductase superfamily.

The absence of such data in the public domain does not definitively rule out the existence of other cellular targets for fidarestat. It is common for extensive safety pharmacology and off-target profiling to be conducted during drug development, with the full dataset often remaining proprietary unless disclosed in regulatory filings for approved drugs.

Conclusion

The current body of publicly accessible scientific literature indicates that the cellular targets of fidarestat beyond aldose reductase are primarily limited to other members of the aldo-keto reductase superfamily. Fidarestat exhibits significant selectivity for aldose reductase over aldehyde reductase, a distinction attributed to specific amino acid variations in their active sites. Its inhibitory potency against AKR1B10 appears to be comparable to its primary target.

A novel and potentially significant finding is the ability of fidarestat to downregulate AKR1B10 expression in NK cells, leading to enhanced glycolysis and anti-tumor activity against hepatocellular carcinoma. This observation opens a new avenue for investigating the therapeutic potential of fidarestat beyond diabetic complications.

It is important to note the current limitation in the public knowledge base regarding a broad, systematic off-target profile of fidarestat. Further research, potentially through comprehensive screening against diverse target families, would be invaluable for a more complete understanding of its pharmacological profile and to uncover any additional mechanisms of action or potential safety liabilities. Researchers and drug development professionals should consider these known off-target interactions and the current data gap in their ongoing and future investigations of fidarestat.

References

The Dichotomous Role of microRNA-181 in Oxidative Stress: A Technical Overview

For Immediate Release

A deep dive into the multifaceted microRNA-181 (miR-181) family reveals a complex and often contradictory role in the modulation of cellular oxidative stress. This technical guide synthesizes current research for scientists and drug development professionals, providing a comprehensive overview of miR-181's impact on key signaling pathways, alongside detailed experimental protocols and quantitative data from pivotal studies.

The miR-181 family, comprising miR-181a, miR-181b, miR-181c, and miR-181d, has emerged as a critical regulator in a multitude of cellular processes, including inflammation, apoptosis, and the response to oxidative stress. However, the influence of this microRNA family is not monolithic; individual members can exert divergent and context-dependent effects, acting as either mediators or suppressors of oxidative damage. This guide elucidates these differing roles, providing a granular look at the underlying molecular mechanisms.

Divergent Impact of miR-181 Family Members on Oxidative Stress

Research highlights a functional divergence among miR-181 family members in the context of oxidative stress, particularly in cardiovascular and neurological systems. Notably, miR-181a/b have been shown to be protective against oxidative stress-induced injury, whereas miR-181c can exacerbate it.[1][2]

In myocardial ischemia-reperfusion injury, mice lacking miR-181a/b experienced a significant increase in infarct size compared to wild-type animals.[3] Conversely, mice deficient in miR-181c/d showed a marked decrease in infarct size.[3] This suggests that miR-181a/b play a cardioprotective role, while miR-181c contributes to cardiac damage in the face of oxidative stress.

Quantitative Analysis of miR-181a-5p on Oxidative Stress Markers in Myocardial Injury

A study on coronary microembolization (CME)-induced myocardial damage demonstrated that downregulation of miR-181a-5p alleviates oxidative stress.[4][5] The following table summarizes the key quantitative findings from this research.

| Parameter | Sham Group | CME + inhibitor NC Group | CME + miR-181a-5p inhibitor Group |

| Myocardial SOD activity (U/mgprot) | 115.21 ± 6.12 | 65.32 ± 4.51 | 98.54 ± 5.78 |

| Myocardial MDA level (nmol/mgprot) | 1.54 ± 0.11 | 4.21 ± 0.28 | 2.13 ± 0.15 |

| Myocardial MPO activity (U/gprot) | 4.11 ± 0.32 | 11.24 ± 0.89 | 6.21 ± 0.47 |

Data are presented as mean ± standard deviation. CME: Coronary Microembolization; NC: Negative Control; SOD: Superoxide Dismutase; MDA: Malondialdehyde; MPO: Myeloperoxidase.[4][5]

Downregulation of miR-181a also significantly inhibited hydrogen peroxide (H2O2)-induced production of reactive oxygen species (ROS) and the increase in malondialdehyde (MDA) levels in H9c2 cardiomyocytes.[6]

Core Signaling Pathways Modulated by miR-181

The influence of the miR-181 family on oxidative stress is mediated through the regulation of several key signaling pathways, including PI3K/AKT, NF-κB, and Nrf2.

The PI3K/AKT Pathway

A crucial target of miR-181a/b is Phosphatase and Tensin Homolog (PTEN), a negative regulator of the PI3K/AKT pathway. By suppressing PTEN, miR-181a/b promote PI3K/AKT signaling, which is involved in cell survival and protection against oxidative stress.[1][2] In hearts of miR-181a/b deficient mice, PTEN expression is significantly upregulated, leading to inhibition of the PI3K/AKT pathway and increased susceptibility to cardiac dysfunction.[2]

Caption: miR-181a/b regulation of the PI3K/AKT pathway.

The NF-κB and Nrf2 Pathways

In the context of inflammation-induced oxidative stress, such as in sepsis, miR-181a has been shown to target Sirtuin 1 (SIRT1).[3][7] Inhibition of miR-181a leads to increased SIRT1 expression, which in turn activates the Nrf2 pathway and inhibits the pro-inflammatory NF-κB pathway.[3][7] Nrf2 is a master regulator of the antioxidant response.

Conversely, in some cancers, silencing of Nrf2 can lead to an upregulation of miR-181c, which then targets and reduces the expression of mitochondria-encoded cytochrome c oxidase subunit-1 (MT-CO1).[8][9] This results in mitochondrial dysfunction and reduced ATP production.[8][9]

References

- 1. Divergent Effects of miR-181 Family Members on Myocardial Function Through Protective Cytosolic and Detrimental Mitochondrial microRNA Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Divergent Effects of miR‐181 Family Members on Myocardial Function Through Protective Cytosolic and Detrimental Mitochondrial microRNA Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of miR-181a attenuates sepsis-induced inflammation and apoptosis by activating Nrf2 and inhibiting NF-κB pathways via targeting SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Downregulation of miR-181a-5p alleviates oxidative stress and inflammation in coronary microembolization-induced myocardial damage by directly targeting XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Downregulation of miR-181a-5p alleviates oxidative stress and inflammation in coronary microembolization-induced myocardial damage by directly targeting XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of downregulation of microRNA-181a on H2O2-induced H9c2 cell apoptosis via the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of miR‐181a attenuates sepsis‐induced inflammation and apoptosis by activating Nrf2 and inhibiting NF‐κB pathways via targeting SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NFE2L2/NRF2 Activity Is Linked to Mitochondria and AMP-Activated Protein Kinase Signaling in Cancers Through miR-181c/Mitochondria-Encoded Cytochrome c Oxidase Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Binding Affinity of MK-181 to Aldose Reductase (AKR1B1) and AKR1B10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor MK-181 to two key enzymes of the aldo-keto reductase (AKR) superfamily: Aldose Reductase (AKR1B1), herein referred to as AR, and Aldo-Keto Reductase Family 1 Member B10 (AKR1B10). This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes associated pathways and workflows to support further research and development in this area.

Note on Terminology: The abbreviation "AR" in the context of MK-181's activity refers to Aldose Reductase (AKR1B1) , not the Androgen Receptor. This distinction is critical for the correct interpretation of the data and biological context presented herein.

Quantitative Binding Affinity of MK-181

The inhibitory activity of MK-181 against both Aldose Reductase (AKR1B1) and AKR1B10 has been quantified, with the half-maximal inhibitory concentration (IC50) serving as a key metric for its binding affinity. The available data is summarized in the table below.

| Compound | Target Enzyme | IC50 (µM) |

| MK-181 | Aldose Reductase (AR / AKR1B1) | 0.71 |

| MK-181 | Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) | 4.5 |

Table 1: Summary of MK-181 IC50 values against Aldose Reductase (AKR1B1) and AKR1B10.

Experimental Protocols: Determining Inhibitor Binding Affinity

The determination of the IC50 values for inhibitors of aldo-keto reductases like MK-181 typically involves enzymatic activity assays. Below is a detailed, generalized protocol for a colorimetric in vitro assay to measure the inhibitory effect of a compound on AKR1B1 or AKR1B10.

Principle of the Assay

The activity of aldo-keto reductases is measured by monitoring the NADPH-dependent reduction of a suitable substrate. The rate of NADPH oxidation to NADP+ is followed by measuring the decrease in absorbance at 340 nm. In the presence of a competitive inhibitor like MK-181, the rate of this reaction will decrease in a dose-dependent manner.

Materials and Reagents

-

Purified recombinant human AKR1B1 or AKR1B10 enzyme

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

DL-glyceraldehyde (or another suitable substrate)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.0)

-

MK-181 (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of NADPH in the assay buffer.

-

Prepare a stock solution of the substrate (e.g., DL-glyceraldehyde) in the assay buffer.

-

Prepare a series of dilutions of the test inhibitor (MK-181) from a high concentration stock. Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

-

-

Assay Setup:

-

To each well of a 96-well microplate, add the following components in the specified order:

-

Assay Buffer

-

Test inhibitor solution at various concentrations (or solvent control for uninhibited reaction).

-

Purified enzyme solution (AKR1B1 or AKR1B10).

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode using a microplate reader. Record readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Normalize the reaction rates to the control (uninhibited) reaction to determine the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Visualizations: Pathways and Workflows

The Polyol Pathway

Aldose Reductase (AKR1B1) is the first and rate-limiting enzyme in the polyol pathway, which is implicated in diabetic complications. This pathway converts glucose to sorbitol.

Caption: The Polyol Pathway of Glucose Metabolism.

AKR1B10 in Cancer Metabolism

AKR1B10 is overexpressed in several cancers and is involved in various metabolic processes that support tumor growth and chemoresistance, including the detoxification of cytotoxic carbonyls and lipid metabolism.

Caption: Role of AKR1B10 in Cancer Cell Metabolism.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the general workflow for a competitive binding assay to determine the IC50 of an inhibitor.

An In-Depth Technical Guide on the Early-Stage Research of MK181 for Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available early-stage research data on the compound MK181. It is intended for informational purposes for a scientific audience and does not constitute an endorsement or recommendation for its use.

Executive Summary

This compound is a small molecule inhibitor of Aldose Reductase (AR) and Aldo-Keto Reductase family 1 member B10 (AKR1B10). Early research indicates its potential therapeutic utility in oncology and in the management of diabetes-related complications. Its mechanism of action centers on the inhibition of these two enzymes, which are implicated in cellular signaling pathways related to cell proliferation, survival, and inflammation. This guide provides a consolidated overview of the available preclinical data, putative mechanisms of action, and generalized experimental protocols relevant to the study of this compound and similar compounds.

Introduction to this compound

This compound has been identified as a dual inhibitor of AR and AKR1B10. While structurally distinct, both enzymes are members of the aldo-keto reductase superfamily and share a significant degree of sequence homology, leading to the cross-reactivity of some inhibitors.

-

Aldose Reductase (AR): The primary enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to osmotic stress and oxidative damage implicated in diabetic complications such as neuropathy, nephropathy, and retinopathy.

-

Aldo-Keto Reductase 1B10 (AKR1B10): Overexpressed in several types of cancer, including pancreatic, lung, and breast cancer. It is involved in the detoxification of cytotoxic aldehydes and the metabolism of retinoic acid and isoprenoids, thereby influencing cell proliferation, differentiation, and resistance to chemotherapy.

The dual inhibitory action of this compound suggests a broad therapeutic potential, though research is in its nascent stages.

Quantitative Preclinical Data

To date, publicly available quantitative data for this compound is limited. The primary data point available is its in vitro inhibitory potency against its target enzymes.

| Parameter | Target Enzyme | Value | Reference |

| IC50 | Aldose Reductase (AR) | 0.71 µM | [1] |

| IC50 | AKR1B10 | 4.5 µM | [1] |

Note: Further quantitative data from in vivo efficacy studies (e.g., tumor growth inhibition in xenograft models) and pharmacokinetic profiling (e.g., half-life, clearance, bioavailability) are not currently available in the public domain.

Mechanism of Action and Signaling Pathways

The therapeutic potential of this compound is predicated on the downstream consequences of inhibiting AR and AKR1B10.

Role in Oncology (AKR1B10 Inhibition)

In cancer cells, the inhibition of AKR1B10 by this compound is hypothesized to interfere with critical cellular processes that promote tumorigenesis and chemoresistance. The following signaling pathways are likely to be modulated:

-

Kras-E-cadherin Pathway: AKR1B10 is implicated in the post-translational modification (prenylation) of KRAS, a key oncogene. Inhibition of AKR1B10 may lead to reduced KRAS activity, which in turn can upregulate E-cadherin, a tumor suppressor involved in cell-cell adhesion. Increased E-cadherin expression is associated with a less invasive cancer phenotype.

-

PI3K/AKT Pathway: This is a central pathway that regulates cell survival, proliferation, and growth. AKR1B10 has been shown to influence the activity of this pathway. By inhibiting AKR1B10, this compound may lead to a downregulation of PI3K/AKT signaling, thereby promoting apoptosis and reducing cancer cell proliferation.

Role in Diabetic Complications (AR Inhibition)

In the context of diabetes, this compound's inhibition of Aldose Reductase is expected to mitigate hyperglycemia-induced cellular damage by blocking the polyol pathway.

Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are not publicly available. The following are generalized protocols that are commonly used for the preclinical evaluation of enzyme inhibitors like this compound.

In Vitro Enzyme Inhibition Assay (Generalized)

This protocol describes a typical procedure to determine the IC50 value of an inhibitor against a purified enzyme.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound to be tested.

-

Prepare a reaction buffer (e.g., sodium phosphate buffer).

-

Prepare solutions of the purified recombinant human AR or AKR1B10 enzyme, the substrate (e.g., glyceraldehyde for AKR1B10, DL-glyceraldehyde for AR), and the cofactor NADPH.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, the enzyme solution, and the various concentrations of this compound.

-

Incubate the plate for a defined period at a controlled temperature (e.g., 15 minutes at 25°C).

-

Initiate the enzymatic reaction by adding the substrate and NADPH solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of this compound relative to a control with no inhibitor.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

In Vivo Tumor Xenograft Study (Generalized)

This protocol outlines a general approach for evaluating the anti-cancer efficacy of a compound in a mouse xenograft model.

Methodology:

-

Animal Model and Tumor Implantation:

-

Use immunocompromised mice (e.g., athymic nude or NSG mice).

-

Subcutaneously inject a suspension of human cancer cells known to overexpress AKR1B10 (e.g., pancreatic or lung cancer cell lines) into the flank of each mouse.

-

-

Tumor Growth and Group Randomization:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Dosing and Monitoring:

-

Prepare a formulation of this compound for administration (e.g., in a vehicle like corn oil).

-

Administer this compound to the treatment group at one or more dose levels according to a defined schedule (e.g., once daily by oral gavage). The control group receives the vehicle only.

-

Measure tumor dimensions with calipers and calculate tumor volume at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

The study is typically terminated when the tumors in the control group reach a specified maximum size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Tumor tissue can be used for further analysis, such as immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay), and western blotting to confirm the modulation of target signaling pathways.

-

Future Directions and Conclusion

The early-stage research on this compound suggests it is a compound of interest with a dual mechanism of action that could be leveraged for therapeutic benefit in oncology and diabetes. However, the current publicly available data is sparse. To fully assess its therapeutic potential, further comprehensive preclinical studies are required to establish:

-

In vivo efficacy: Demonstration of significant anti-tumor activity in relevant animal models of cancer and amelioration of complications in animal models of diabetes.

-

Pharmacokinetic profile: A thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like qualities.

-

Safety and toxicity: Evaluation of its off-target effects and determination of a therapeutic window.

-

Selectivity: Further investigation into its selectivity for AR and AKR1B10 over other related aldo-keto reductases.

References

The Impact of MK-181 on Sorbitol Accumulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-181 is identified as an inhibitor of the enzyme aldose reductase (AR), a critical component of the polyol pathway. This pathway is implicated in the pathogenesis of diabetic complications through the conversion of glucose to sorbitol. The accumulation of intracellular sorbitol leads to osmotic stress and subsequent cellular damage in tissues that do not depend on insulin for glucose uptake. While the inhibitory activity of MK-181 against aldose reductase has been established with a defined IC50 value, publicly available scientific literature does not currently contain quantitative data on its specific impact on sorbitol accumulation in cellular or animal models. This guide provides a comprehensive overview of the mechanism of aldose reductase inhibitors, the established role of this class of compounds in mitigating sorbitol accumulation, and the detailed experimental protocols typically employed to evaluate such effects. The known biochemical properties of MK-181 are presented in the context of these established methodologies.

Introduction: The Polyol Pathway and Sorbitol-Induced Cellular Stress

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, such as those observed in diabetes mellitus, the hexokinase pathway becomes saturated, leading to an increased flux of glucose through the alternative polyol pathway.[1]

The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase (AKR1B1) with NADPH as a cofactor. Sorbitol, a sugar alcohol, does not readily diffuse across cell membranes and, in tissues lacking sufficient sorbitol dehydrogenase (SDH) activity to convert it to fructose, it accumulates intracellularly.[2] This accumulation creates a hyperosmotic environment within the cell, leading to an influx of water, cellular swelling, and ultimately, osmotic stress.[3] This process is a key contributor to the pathophysiology of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataract formation.